Anti-HIV-1 Potency of the 3-Carbamoyl Substituent Compared to the Unsubstituted Parent HEPT
The 3-carbamoyl (3-CONH2) substituent on the C-6 phenylthio ring confers markedly weaker anti-HIV-1 activity compared to the unsubstituted parent HEPT scaffold. In a standardized dataset of 107 HEPT analogs assayed against HIV-1 (HTLV-IIIB strain) in MT-4 cells, compound 92 (3-CONH2, i.e., CAS 137897-78-0) exhibits an observed log(1/C) of 3.510, whereas the unsubstituted HEPT parent (R1 = H, compound 35 in the same dataset) yields a substantially higher log(1/C) value [1]. This difference indicates that the introduction of the carbamoyl group at the 3-position is detrimental to anti-HIV-1 potency, in contrast to alkyl substituents such as 3-methyl or 3,5-dimethyl which enhance activity [2].
| Evidence Dimension | Anti-HIV-1 activity (log(1/EC50)) in MT-4 cells against HIV-1 HTLV-IIIB strain |
|---|---|
| Target Compound Data | Observed log(1/C) = 3.510 (equivalent to EC50 ≈ 309 µM, estimated from log(1/C) conversion) |
| Comparator Or Baseline | Unsubstituted HEPT (R1 = H, compound 35): log(1/C) higher by comparison; 3,5-dimethyl HEPT (compound 15): observed log(1/C) = 6.590 (EC50 ≈ 0.26 µM as reported in Tanaka et al., J. Med. Chem. 1992 [2]) |
| Quantified Difference | The 3-CONH2 analog is approximately >2.8 log units (over 600-fold) less potent than the 3,5-dimethyl analog, and substantially less potent than the unsubstituted HEPT parent |
| Conditions | MT-4 cell-based anti-HIV-1 assay, HTLV-IIIB strain; data compiled from QSAR literature [1] |
Why This Matters
For researchers procuring a 'weak binder' or 'negative control' HEPT analog for structural biology or resistance studies, CAS 137897-78-0 provides a quantitatively characterized low-potency reference point with a defined 3-carbamoyl modification, enabling direct comparison with high-potency analogs in the same assay framework.
- [1] Ojha PK, Mitra I, Das RN, Roy K. Estimation of Anti-HIV Activity of HEPT Analogues Using MLR, ANN, and SVM Techniques. Chemometrics and Intelligent Laboratory Systems. 2013;2013:795621. (Table 1, compounds 35, 92, and 15). doi:10.1155/2013/795621. View Source
- [2] Tanaka H, Takashima H, Ubasawa M, Sekiya K, Nitta I, Baba M, Shigeta S, Walker RT, De Clercq E, Miyasaka T. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity. J Med Chem. 1992 Jan 24;35(2):337-45. doi:10.1021/jm00080a020. View Source
